- N-arylation of piperazines in the presence of a strong base in an organic solvent and its application in the synthesis of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine antidepressant, World Intellectual Property Organization, , ,
Cas no 960203-28-5 (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride)

960203-28-5 structure
Nombre del producto:1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
- Vortioxetine hydrochloride
- 1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride
- 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
- F16842
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine HCl
- 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]piperazine HCl
- 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride
- 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrochloride salt
- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrochloride
- BS-50413
- AKOS025395803
- 960203-28-5
- CS-0161979
- CHEMBL2204360
- SCHEMBL966801
- JOJYHYRCIYAVHN-UHFFFAOYSA-N
-
- Renchi: 1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
- Clave inchi: JOJYHYRCIYAVHN-UHFFFAOYSA-N
- Sonrisas: Cl.S(C1C(C)=CC(C)=CC=1)C1C(N2CCNCC2)=CC=CC=1
Atributos calculados
- Calidad precisa: 334.1270476g/mol
- Masa isotópica única: 334.1270476g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 3
- Complejidad: 316
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 40.6
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD302308-250mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 250mg |
¥1701.0 | 2024-04-17 | |
Chemenu | CM531083-100mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinehydrochloride |
960203-28-5 | 95% | 100mg |
$162 | 2022-08-31 | |
Chemenu | CM531083-1g |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinehydrochloride |
960203-28-5 | 95% | 1g |
$604 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW860-50mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 50mg |
680.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04865-250mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 250mg |
¥1796.0 | 2024-07-18 | |
1PlusChem | 1P01DUPD-250mg |
Vortioxetine hydrochloride |
960203-28-5 | 95% | 250mg |
$246.00 | 2024-04-19 | |
1PlusChem | 1P01DUPD-1g |
Vortioxetine hydrochloride |
960203-28-5 | 95% | 1g |
$635.00 | 2024-04-19 | |
Aaron | AR01DUXP-250mg |
Vortioxetine hydrochloride |
960203-28-5 | 95% | 250mg |
$270.00 | 2025-02-11 | |
Ambeed | A247458-1g |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 1g |
$678.0 | 2025-03-05 | |
Ambeed | A247458-250mg |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |
960203-28-5 | 95% | 250mg |
$271.0 | 2025-03-05 |
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 2 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 d, rt
Referencia
- Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)lithium intermediates, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: 1,2-Dichlorobenzene ; 12 - 15 h, 160 - 170 °C
Referencia
- A method for preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine and its salts, India, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: tert-Butyl methyl ether , Water ; 1 h, rt
1.2 Solvents: Chlorobenzene ; 72 h, reflux
1.2 Solvents: Chlorobenzene ; 72 h, reflux
Referencia
- Method of preparing vortioxetine, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Potassium iodide Solvents: N-Methyl-2-pyrrolidone ; 2 d, 110 - 120 °C
Referencia
- An improved process for the preparation of vortioxetine and salts thereof, India, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: 1-Butanol ; 24 h, rt → reflux; 70 °C
1.2 Reagents: Potassium carbonate ; 72 °C → reflux; 42 h, reflux
1.2 Reagents: Potassium carbonate ; 72 °C → reflux; 42 h, reflux
Referencia
- Process for preparation of vortioxetine and polymorphs thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- A New and Practical Synthesis of Vortioxetine HydrobromideSynthesis, 2015, 47(10), 1387-1389,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: o-Xylene ; rt → 145 °C; 72 h, 145 °C
Referencia
- Process for the preparation of phenylpiperazine derivatives, particularly vortioxetine and its hydrochloride and hydrobromide salts using novel intermediates, India, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 d, rt
Referencia
- A process for the preparation of vortioxetine, European Patent Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ; 2 d, 120 - 130 °C
Referencia
- Process for the preparation of vortioxetine and salts thereof, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Xylene ; rt → 145 °C; 72 h, 145 °C
Referencia
- Novel processes for preparation of phenyl-piperazine derivatives, India, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 5 °C → 35 °C; 2 - 3 h, 30 - 35 °C
1.2 Solvents: Methanol ; 35 °C → 65 °C; 5 - 6 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 30 min, 50 - 55 °C
1.2 Solvents: Methanol ; 35 °C → 65 °C; 5 - 6 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 30 min, 50 - 55 °C
Referencia
- Processes for the preparation of vortioxetine hydrobromide, India, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; overnight, rt
Referencia
- Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive DisorderJournal of Medicinal Chemistry, 2011, 54(9), 3206-3221,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: 1,2-Dimethoxyethane ; 6 - 8 h, reflux
Referencia
- A method for preparing antidepressant vortioxetine, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: 1-Butanol ; 30 min, 50 - 55 °C
1.2 24 h, 110 - 120 °C; cooled
1.3 Reagents: Potassium carbonate ; 20 h, 110 - 112 °C
1.2 24 h, 110 - 120 °C; cooled
1.3 Reagents: Potassium carbonate ; 20 h, 110 - 112 °C
Referencia
- Process for the preparation of 1-{2-[(2,4-dimethylphenyl)thio]phenyl}piperazine and intermediates thereof, India, , ,
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Raw materials
- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-4-[(4-methoxyphenyl)methyl]piperazine
- Benzenamine, 2-[(2,4-dimethylphenyl)thio]-, hydrobromide (1:1)
- 1639263-82-3
- 4-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester
- Benzenamine, 2-[(2,4-dimethylphenyl)thio]-, hydrochloride (1:1)
- Bis(2-chloroethyl)amine hydrochloride
- 2-(2,4-Dimethylphenyl)sulfanylaniline
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Preparation Products
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Literatura relevante
-
Sneha Prasad Bakare,Mahendra Patil New J. Chem. 2022 46 6283
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:960203-28-5)1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):221.0/554.0